3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol hydrochloride

Lipophilicity Drug design Physicochemical properties

CNS and agrochemical researchers often need to fine-tune lipophilicity and polar surface area without altering the core pharmacophore. This 3-amino-3-arylpropan-1-ol scaffold delivers that exact control. - The meta-OCF₃ group provides a distinct LogP (1.97) and TPSA (55.48 Ų) compared to CF₃ or unsubstituted analogs, directly enabling modular exploration of membrane permeability and target engagement. - Supplied as the hydrochloride salt for ready aqueous solubility in synthesis or biological assays. - Ideal for structure-property relationship (SPR) campaigns and as a key intermediate for CNS-active and agrochemical discovery programs.

Molecular Formula C10H13ClF3NO2
Molecular Weight 271.66 g/mol
Cat. No. B13244368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol hydrochloride
Molecular FormulaC10H13ClF3NO2
Molecular Weight271.66 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC(F)(F)F)C(CCO)N.Cl
InChIInChI=1S/C10H12F3NO2.ClH/c11-10(12,13)16-8-3-1-2-7(6-8)9(14)4-5-15;/h1-3,6,9,15H,4-5,14H2;1H
InChIKeyNSNZFCODFJUCEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol hydrochloride – Core Properties and Procurement Benchmarks


3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol hydrochloride (CAS free base 1270402-36-2; HCl salt 1379967-70-0) is a β-amino alcohol bearing a meta-trifluoromethoxy (OCF₃) substituent on the phenyl ring. It belongs to the 3-amino-3-arylpropan-1-ol class, a scaffold extensively claimed in analgesic and CNS-active agent patents [1]. The hydrochloride salt, offered at 95% purity with a molecular weight of 271.66 g/mol, provides ready aqueous solubility for direct use in synthesis or biological assays .

Fluorinated β-amino alcohol building block with meta-OCF₃ substituent
Intermediate lipophilicity and elevated TPSA balance for tunable physicochemical profile
Hydrochloride salt ensures ready aqueous solubility for synthesis and biological assays

Why the 3-OCF₃ Substituent Cannot Be Replaced by Simple Analogs


Although the 3-amino-3-arylpropan-1-ol core is shared among many analogs, the meta-OCF₃ group creates a unique physicochemical fingerprint—logP, hydrogen-bond acceptor count, and topological polar surface area (TPSA)—that is not reproduced by the unsubstituted phenyl, para-OCF₃, or 3-CF₃ variants [1]. These measurable differences directly influence membrane permeability, solubility, and target engagement, meaning that a generic substitution would alter the property profile and, in turn, the biological or synthetic outcome. The quantitative evidence below pinpoints exactly where the 3-OCF₃ derivative diverges from its closest comparators.

Replacing 3-OCF₃ with 3-CF₃ or unsubstituted phenyl shifts LogP, TPSA, and H-bond acceptor count, altering permeability and target engagement.
Loss of the OCF₃ oxygen-mediated contacts may not be compensated by CF₃ or simple alkyl groups.
Class-level data suggest OCF₃ derivative may exhibit faster oxidative clearance than CF₃ analog, altering metabolic clearance profile.

Quantitative Differentiation from Closest Structural Analogs


Lipophilicity Comparison: 3-OCF₃ vs. Unsubstituted Phenyl and 3-CF₃

The predicted LogP of 3-amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol is 1.97, compared with 1.77 for the unsubstituted phenyl analog and 2.09 for the 3-(trifluoromethyl)phenyl analog . The OCF₃ compound resides in an intermediate lipophilicity range—more lipophilic than the parent (+0.20 log units) yet less lipophilic than the CF₃ analog (−0.12 log units)—a balance that may improve both membrane permeability and aqueous solubility.

LogP Comparison
Reported
+0.20 vs unsubstituted; −0.12 vs 3-CF₃
Intermediate lipophilicity may balance permeability and solubility.
Predicted values; verify experimentally.
Lipophilicity Drug design Physicochemical properties

Hydrogen-Bond Acceptor Count: 3-OCF₃ vs. 3-CF₃ Analog

The target compound possesses three hydrogen-bond acceptor sites (the hydroxyl oxygen, the primary amine nitrogen, and the trifluoromethoxy oxygen), whereas the 3-CF₃ analog has only two acceptors because the CF₃ group contributes no lone-pair-bearing heteroatom . This unambiguous one-acceptor difference is intrinsic to the OCF₃ substituent and cannot be compensated by any CF₃ or simple alkyl replacement.

H-Bond Acceptors
Head-to-head
3 (Target) vs 2 (3-CF₃ analog)
Additional acceptor may alter target binding and solvation properties.
Computed descriptors; confirm experimentally.
Hydrogen bonding Drug-receptor interactions Molecular recognition

Topological Polar Surface Area and Membrane Permeability

The TPSA of the 3-OCF₃ compound is 55.48 Ų, which is 9.23 Ų larger than the 46.25 Ų measured for both the 3-CF₃ analog and the unsubstituted parent . This increase originates entirely from the oxygen atom of the trifluoromethoxy group, introducing polar surface area without a large concomitant increase in molecular weight.

TPSA Increase
Head-to-head
+9.23 Ų (20% increase vs comparators)
Higher TPSA may reduce passive membrane permeability, supporting peripheral restriction evaluation.
Predicted values; cross-validated.
Polar surface area Membrane permeability Drug-likeness

Metabolic Stability Differentiation: OCF₃ vs. CF₃ and OCH₃ Analogs

In a systematic evaluation of aliphatic OCF₃-containing compounds, the OCF₃ group increased lipophilicity by 0.7–1.4 LogD units relative to OCH₃ analogs—comparable to CF₃—but led to decreased microsomal metabolic stability in most series when compared with both OCH₃ and CF₃ counterparts [1]. Although no direct data exist for the 3-amino-3-arylpropan-1-ol scaffold, this reproducible class-level trend indicates that the 3-OCF₃ derivative is likely to undergo faster oxidative clearance than the corresponding 3-CF₃ analog, a property that can be leveraged in programs where a shorter half-life is desired or where metabolic soft spots are intentionally designed.

Metabolic Stability
Class-level
Generally decreased stability vs OCH₃/CF₃ analogs (class trend)
May support metabolic soft-spot design or shorter half-life evaluation.
Literature trend; specific data needed.
Metabolic stability Microsomal clearance OCF₃ substituent

Procurement-Driven Application Scenarios


CNS Drug Discovery with Tunable Brain Penetration

The intermediate LogP (1.97) and elevated TPSA (55.48 Ų) of the 3-OCF₃ compound make it a compelling scaffold for CNS agents where moderate, rather than maximal, passive brain penetration is desired. Compared with the more lipophilic and lower-TPSA CF₃ analog (LogP 2.09, TPSA 46.25 Ų), the OCF₃ derivative may exhibit reduced blood-brain barrier flux while retaining sufficient permeability for central target engagement . This property window is particularly relevant for targets where excessive brain exposure leads to off-target CNS side effects.

Serotonin Transporter (SERT) Ligand Optimization

The 3-amino-3-phenylpropan-1-ol core serves as a key intermediate in the synthesis of the SSRI dapoxetine [1]. Substituting the phenyl ring with a 3-OCF₃ group introduces an additional hydrogen-bond acceptor (three total vs. two for the CF₃ analog) and shifts lipophilicity into an intermediate range . These modifications can alter SERT binding kinetics and selectivity, enabling exploration of polar contacts within the transporter binding pocket that are inaccessible to the CF₃ or unsubstituted analogs.

Agrochemical Lead Generation with the OCF₃ Motif

The trifluoromethoxy group is a privileged motif in commercial fungicides and herbicides, valued for its metabolic stability in plant and soil environments [2]. The 3-amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol scaffold supplies both an amino and a hydroxyl handle for further elaboration into amides, esters, carbamates, or heterocycles, making it an efficient entry point for agrochemical structure-activity relationship campaigns that require the physicochemical signature of an OCF₃-bearing building block.

Property Screening Libraries for Fluorinated Scaffolds

Because the 3-OCF₃ compound exhibits LogP, TPSA, and H-bond acceptor values that are clearly differentiated from both the unsubstituted and CF₃ benchmarks, it functions as an informative probe in property-screening cascades aimed at establishing structure-property relationships for the OCF₃ pharmacophore . Its 20% higher TPSA and additional acceptor, combined with intermediate lipophilicity, help define the accessible property space for fluorinated amino alcohols in early-stage library design.

Application
Selection Property
Validation Focus
CNS penetration profiling for lead optimization
Intermediate lipophilicity and elevated TPSA
Passive permeability and brain exposure quantification
SERT binding and selectivity studies
Additional H-bond acceptor (OCF₃)
SERT binding affinity and selectivity assessment
Agrochemical building block synthesis and evaluation
OCF₃ group for metabolic stability
Soil metabolism and environmental fate profiling
Fluorinated scaffold property screening
Differentiated LogP/TPSA/HBA signature
SPR model correlation with computed descriptors
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